Cas no 7215-26-1 (1-ethyl-3-methyl-3-phenylazetidine)

1-ethyl-3-methyl-3-phenylazetidine structure
7215-26-1 structure
Product Name:1-ethyl-3-methyl-3-phenylazetidine
CAS No:7215-26-1
MF:C12H17N
MW:175.270083189011
CID:1757644
PubChem ID:23641
Update Time:2025-04-21

1-ethyl-3-methyl-3-phenylazetidine Chemical and Physical Properties

Names and Identifiers

    • 1-ethyl-3-methyl-3-phenylazetidine
    • BRN 1425488
    • L 1960
    • LS-23098
    • AC1L2MS9
    • 1-Aethyl-3-methyl-3-phenyl-azetidin
    • 1-ethyl-3-methyl-3-phenyl-azetidine
    • AZETIDINE, 1-ETHYL-3-METHYL-3-PHENYL-
    • 1-Aethyl-3-phenyl-3-methyl-azetidin
    • BRN 1425488; L 1960; LS-23098; AC1L2MS9; 1-Aethyl-3-methyl-3-phenyl-azetidin; 1-ethyl-3-methyl-3-phenyl-azetidine; AZETIDINE, 1-ETHYL-3-METHYL-3-PHENYL-; 1-Aethyl-3-phenyl-3-methyl-azetidin;
    • SCHEMBL25457063
    • DTXSID50222492
    • 7215-26-1
    • Inchi: 1S/C12H17N/c1-3-13-9-12(2,10-13)11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3
    • InChI Key: IBTFOUVBDTVISK-UHFFFAOYSA-N
    • SMILES: N1(CC)CC(C)(C2C=CC=CC=2)C1

Computed Properties

  • Exact Mass: 175.13621
  • Monoisotopic Mass: 175.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • Density: 0.961
  • Boiling Point: 242.3°C at 760 mmHg
  • Flash Point: 91.6°C
  • Refractive Index: 1.524
  • PSA: 3.24
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